Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[5-(4-methylphenyl)thieno[2,3-D]pyrimidin-4-YL]thio]-
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Overview
Description
Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[5-(4-methylphenyl)thieno[2,3-D]pyrimidin-4-YL]thio]- is a complex organic compound with a unique structure that combines elements of dibenzofuran, thienopyrimidine, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[5-(4-methylphenyl)thieno[2,3-D]pyrimidin-4-YL]thio]- typically involves multi-step organic reactions. The process begins with the preparation of the dibenzofuran and thienopyrimidine intermediates, followed by their coupling through a series of reactions that introduce the acetamide and thioether functionalities.
Preparation of Dibenzofuran Intermediate: The dibenzofuran moiety can be synthesized through the cyclization of appropriate biphenyl precursors under oxidative conditions.
Preparation of Thienopyrimidine Intermediate: The thienopyrimidine core is typically synthesized via a condensation reaction between a thiophene derivative and a pyrimidine precursor.
Coupling Reaction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thioether groups, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thioether linkage, converting them to amines or thiols, respectively.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols. Substitution reactions can introduce a wide range of functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its aromatic and heterocyclic components could be useful in the design of organic semiconductors or other advanced materials.
Biological Studies: The compound may serve as a probe or tool in biochemical assays to study cellular processes and molecular interactions.
Industrial Applications:
Mechanism of Action
The mechanism by which Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[5-(4-methylphenyl)thieno[2,3-D]pyrimidin-4-YL]thio]- exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[5-(4-methylphenyl)thieno[2,3-D]pyrimidin-4-YL]thio]- analogs: Compounds with similar core structures but different substituents.
Dibenzofuran derivatives: Compounds containing the dibenzofuran moiety with various functional groups.
Thienopyrimidine derivatives: Compounds with the thienopyrimidine core and different substituents.
Uniqueness
The uniqueness of Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[5-(4-methylphenyl)thieno[2,3-D]pyrimidin-4-YL]thio]- lies in its combination of structural elements from dibenzofuran, thienopyrimidine, and acetamide, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H21N3O3S2 |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C28H21N3O3S2/c1-16-7-9-17(10-8-16)20-13-35-27-26(20)28(30-15-29-27)36-14-25(32)31-21-12-23-19(11-24(21)33-2)18-5-3-4-6-22(18)34-23/h3-13,15H,14H2,1-2H3,(H,31,32) |
InChI Key |
IYIDXULOMXNZJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=C(C=C5C6=CC=CC=C6OC5=C4)OC |
Origin of Product |
United States |
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